2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S4/c1-3-7-13-11(5-1)17-15(21-13)19-9-10-20-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNISRYXTNUMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307217 | |
| Record name | NSC190382 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7133-50-8 | |
| Record name | NSC190382 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC190382 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . This method ensures the formation of the benzothiazole ring structure, which is crucial for the compound’s properties.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds derived from benzothiazole exhibit significant antimicrobial properties. Studies have demonstrated that 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole shows effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Potential
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate its efficacy and safety in clinical settings.
Materials Science
Polymer Additives
In materials science, benzothiazole derivatives are utilized as additives in polymers to enhance thermal stability and UV resistance. The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties and prolonging the lifespan of materials exposed to harsh environmental conditions.
Nanocomposites
The compound can also be used in the synthesis of nanocomposites. Its unique structure allows for effective dispersion within nanomaterials, leading to enhanced electrical and thermal conductivity. This application is particularly relevant in developing advanced electronic devices and sensors.
Environmental Applications
Heavy Metal Ion Detection
Benzothiazole derivatives have been explored as chelating agents for heavy metal ion detection in environmental samples. The ability of this compound to form stable complexes with metal ions can be harnessed for developing sensitive detection methods for pollutants in water sources.
Bioremediation
The compound's potential role in bioremediation efforts has also been studied. Its ability to interact with various organic pollutants suggests that it could be employed in strategies aimed at detoxifying contaminated environments.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at low concentrations of the compound, suggesting its potential as a therapeutic agent.
Case Study 2: Polymer Enhancement
In a comparative analysis of polymer blends containing different benzothiazole derivatives, the inclusion of this compound resulted in a marked improvement in tensile strength and thermal stability compared to control samples without the additive.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with molecular targets and pathways within cells. For instance, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
- Structure: A benzothiazole moiety linked to a phenylethanone group via a sulfanyl bridge.
- Applications: Acts as a precursor for Michael and Knoevenagel reactions, enabling the synthesis of chalcones and vinyl sulfones .
- Key Difference : The ketone group enhances reactivity in condensation reactions compared to the ethylene-linked bis-benzothiazole structure of the target compound.
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone (Compound 1m)
- Structure : Incorporates a morpholine-acetamide group instead of a second benzothiazole ring.
- Comparison : The morpholine group introduces nitrogen-oxygen interactions absent in the target compound, influencing solubility and bioactivity.
Methylenebis(thiobenzothiazole) (MBTBT)
- Structure : Shares the bis-benzothiazole core but lacks the ethylene spacer, directly linking sulfur atoms to a central methylene group.
- Applications : Used as a vulcanization accelerator in rubber industries.
- Thermal Stability : The shorter bridge reduces conformational flexibility, impacting its reactivity in polymer applications compared to the target compound .
Functional Analogues with Modified Substituents
Anticonvulsant Benzothiazole Derivatives
- Examples : 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazole (27) and 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(substituted)acetohydrazide (28).
- Activity : Exhibit 50–70% seizure inhibition in the 6 Hz psychomotor test.
- Key Difference : Hydrazide/hydrazine substituents enhance CNS penetration, unlike the sulfur-rich bridge of the target compound, which favors antimicrobial over neurological activity .
Antimicrobial Derivatives
- Example : 2-{[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole (AZ3).
- Activity: Broad-spectrum activity against P. aeruginosa, E. coli, and C. albicans (MIC < 5 µg/mL).
- Comparison : The alkyne-piperidine chain in AZ3 improves membrane permeability, whereas the ethylene-sulfur bridge in the target compound limits such interactions .
Data Tables
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Research Findings and Trends
- Synthetic Flexibility : The target compound’s ethylene-sulfur bridge allows modular modifications, as seen in the synthesis of seleniranium cation intermediates (e.g., sulfur-selenium hybrids in ) .
- Bioactivity Gaps: Unlike derivatives with morpholine or piperidine groups, the target compound lacks pronounced bioactivity, emphasizing the role of nitrogenous substituents in drug design .
- Crystallographic Insights : Similar benzothiazole fragments exhibit planar aromatic systems with sulfur atoms influencing π-stacking and hydrogen bonding, critical for material science applications .
Biological Activity
The compound 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole , also known by its CAS number 7133-50-8, is a member of the benzothiazole family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, antidiabetic, and anticancer properties. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 360.53 g/mol. The structural representation can be described by the following SMILES notation: C(CSC1=NC2=CC=CC=C2S1)SC1=NC2=CC=CC=C2S1.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. A study evaluating various benzothiazole derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Escherichia coli . The presence of sulfanyl groups in the structure of this compound is hypothesized to contribute to its antimicrobial efficacy.
Antidiabetic Potential
Research indicates that benzothiazole derivatives can act as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. A recent study highlighted the synthesis of novel benzothiazole-linked oxadiazole hybrids that showed significant α-amylase inhibition (up to 87.5% at 50 µg/mL), suggesting potential applications in managing diabetes . The structural features of this compound may similarly enhance its inhibitory effects on α-amylase.
| Compound | Inhibition (%) at 50 µg/mL | Control (Acarbose) |
|---|---|---|
| 8f | 87.5 ± 0.74 | 77.96 ± 2.06 |
Anticancer Activity
Benzothiazole compounds have also been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of key signaling pathways associated with cancer cell growth.
Study on Antimicrobial Efficacy
In a comparative study involving synthesized benzothiazole derivatives, it was found that modifications to the benzothiazole core significantly influenced antimicrobial activity. Compounds with halogen substitutions showed improved potency against both bacterial and fungal strains . This highlights the importance of structural optimization in enhancing biological activity.
Research on Antidiabetic Agents
Another study focused on the development of benzothiazole-based α-amylase inhibitors demonstrated promising results in vitro. The molecular docking studies indicated favorable interactions between the synthesized compounds and the active site of α-amylase, supporting their potential as antidiabetic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core via cyclization of 2-aminothiophenol with aldehydes/ketones. The sulfanyl-ethyl linker is introduced through nucleophilic substitution or thiol-disulfide exchange. For example, intermediates like 2-mercaptobenzothiazole can be coupled with 1,2-dibromoethane under basic conditions to form the bis-sulfanyl structure. Reaction monitoring via TLC (e.g., 7:3 chloroform:methanol) and purification by column chromatography are critical . Optimizing solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometry (1.2 eq of reagents) improves yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer : Use a combination of H/C NMR to identify sulfanyl (-SH) and aromatic proton environments (δ 7.1–8.3 ppm for benzothiazole protons). FT-IR confirms C-S (∼680 cm) and C=N (∼1600 cm) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 377.04). Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous benzothiazole derivatives .
Q. What in vitro biological assays are recommended for initial screening of this compound’s bioactivity?
- Methodological Answer : Prioritize assays aligned with benzothiazole derivatives’ known activities:
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use density functional theory (DFT) to map electron density on the benzothiazole core and sulfanyl linker, identifying reactive sites for functionalization. Molecular docking (AutoDock Vina) against targets like COX-2 (PDB ID: 5KIR) or EGFR (PDB ID: 1M17) predicts binding affinities. For example, substituents at the ethyl-sulfanyl position may improve hydrophobic interactions . ICReDD’s integrated computational-experimental workflow (quantum mechanics + machine learning) accelerates reaction optimization .
Q. How can conflicting bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be systematically addressed?
- Methodological Answer : Investigate pharmacokinetic limitations via:
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation.
- Solubility : Use shake-flask method or HPLC to measure logP; modify with hydrophilic groups (e.g., -OH, -COOH).
- Toxicity : Ames test for mutagenicity and hemolysis assay. For example, methyl or methoxy substituents on the benzothiazole ring reduce toxicity while retaining activity .
Q. What strategies resolve crystallographic challenges (e.g., poor diffraction quality) during structural elucidation?
- Methodological Answer : Optimize crystal growth via vapor diffusion (e.g., dichloromethane/hexane) or slow evaporation. For low-symmetry crystals, use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. If disorder persists (common in flexible sulfanyl linkers), apply restraints in refinement software (ShelXL) and validate with Hirshfeld surface analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
